molecular formula C15H13ClO2 B6403234 2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid CAS No. 1261986-80-4

2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid

Cat. No.: B6403234
CAS No.: 1261986-80-4
M. Wt: 260.71 g/mol
InChI Key: BLROPKQVOVDERU-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a benzoic acid core substituted with a chloro and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This process starts with the reaction of 3-chloro-4-methylbenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar Friedel-Crafts acylation process, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring influence the compound’s reactivity and binding affinity to enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylbenzoic acid
  • 2-Methyl-4-chlorobenzoic acid
  • 3-Chloro-2-methylbenzoic acid

Uniqueness

2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-6-7-11(8-13(9)16)12-5-3-4-10(2)14(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLROPKQVOVDERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690288
Record name 3'-Chloro-3,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-80-4
Record name 3'-Chloro-3,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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